ethyl (2R)-2-(methylamino)propanoate
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Overview
Description
Ethyl (2R)-2-(methylamino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a chiral center, which is bonded to a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis of esters. This method involves the direct introduction of the ethyl group into the (2R)-2-(methylamino)propanoic acid using a suitable reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (2R)-2-(methylamino)propanoic acid.
Reduction: Formation of (2R)-2-(methylamino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Ethyl (2R)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2S)-2-(methylamino)propanoate: The enantiomer of the compound with the opposite chiral configuration.
Ethyl (2R)-2-(ethylamino)propanoate: Similar structure but with an ethylamino group instead of a methylamino group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2R)-2-(methylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLPZJTPHCMSQ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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